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molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5

3-Fluoropropyl 4-methylbenzenesulfonate

Cat. No. B147173
M. Wt: 232.27 g/mol
InChI Key: PYCKJIAEKJWSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897769B2

Procedure details

A mixture of 3-chloropropanol (2.5 mL, 30 mmol), KF (3.5 g, 60 mmol) and NaI (50 mg, 0.33 mmol) in ethylene glycol (10 mL) was placed in a round-bottom flask attached to a short-path distillation condenser. The mixture was heated at 130° C. and the resulting 3-fluoropropanol was collected as a colorless liquid. To a 0° C. solution of 3-fluoropropanol (600 mg, 7.68 mmol) in pyridine (8 mL) was added tosyl chloride (3.2 g, 16.78 mmol) over 30 min. The reaction mixture was stirred at 0° C. for 4 h and quenched by adding ice-cold water and EtOAc. The product fluorotosylate was purified as described in Method 14 above to afford compound 21 (1.2 g, 67%) as a slightly yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.83 (d, J=10.0 Hz, 1H), 7.38 (d, J=10.0 Hz, 2H), 4.59 (dt, J=50.0 & 5.0 Hz, 2H), 4.28 (dt, J=30.0 & 5.0 Hz, 2H), 2.47 (s, 3H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
ClCCCO.[F-].[K+].[F:8][CH2:9][CH2:10][CH2:11][OH:12].[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14]>C(O)CO.N1C=CC=CC=1.[Na+].[I-]>[CH3:20][C:19]1[CH:21]=[CH:22][C:16]([S:13]([O:12][CH2:11][CH2:10][CH2:9][F:8])(=[O:15])=[O:14])=[CH:17][CH:18]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
3.5 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Na+].[I-]
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
FCCCO
Name
Quantity
3.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a round-bottom flask
CUSTOM
Type
CUSTOM
Details
attached to a short-path distillation condenser
CUSTOM
Type
CUSTOM
Details
the resulting 3-fluoropropanol was collected as a colorless liquid
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding ice-cold water and EtOAc
CUSTOM
Type
CUSTOM
Details
The product fluorotosylate was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCF
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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